3-(3,3-Dimethylcyclohexyl)aniline
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Overview
Description
3-(3,3-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a 3,3-dimethylcyclohexyl group at the para position. This compound is known for its applications in various chemical industries and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylcyclohexyl)aniline typically involves the reaction of 3,3-dimethylcyclohexylamine with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the cyclohexylamine derivative is reacted with aniline in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aniline compounds .
Scientific Research Applications
3-(3,3-Dimethylcyclohexyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways and enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Dimethylcyclohexyl)phenol
- 3-(3,3-Dimethylcyclohexyl)benzoic acid
- 3-(3,3-Dimethylcyclohexyl)benzaldehyde
Uniqueness
Compared to these similar compounds, 3-(3,3-Dimethylcyclohexyl)aniline is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.
Properties
IUPAC Name |
3-(3,3-dimethylcyclohexyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9,12H,4,6,8,10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVJHNIWYFHERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C2=CC(=CC=C2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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